Deca-2,8-diyne-1,10-diol
Description
Deca-2,8-diyne-1,10-diol is a bifunctional organic molecule that has garnered interest in various fields of chemical research. As a member of the alkynediol family, its unique structure, featuring two hydroxyl groups and two carbon-carbon triple bonds, makes it a versatile building block for the synthesis of more complex chemical architectures and novel materials. This article explores the significance, structure, and research context of this specific compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21390-02-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-2,8-diyne-1,10-diol |
InChI |
InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-4,9-10H2 |
InChI Key |
FGGPTATZXKPMAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#CCO)CC#CCO |
Origin of Product |
United States |
Advanced Organic Chemistry and Reaction Mechanisms of Deca 2,8 Diyne 1,10 Diol
Reactivity Profiles of the Diyne Moiety in Deca-2,8-diyne-1,10-diol
The two alkyne units in this compound are the primary sites of unsaturation and undergo a variety of addition and cycloaddition reactions. Although they are generally less reactive than corresponding alkenes towards electrophiles, their high electron density allows for attack by strong electrophiles and participation in various metal-catalyzed processes. libretexts.orglibretexts.org
Electrophilic Addition: The triple bonds of this compound can undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). The reaction proceeds through a vinyl cation intermediate, which is less stable than the corresponding carbocation formed from an alkene, making the reaction comparatively slower. libretexts.orgbrainkart.com Addition of one equivalent of an electrophile would yield a mono-adduct, while an excess could lead to addition across both alkyne units.
Hydrohalogenation: The addition of HBr or HCl follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that is bonded to the adjacent methylene (B1212753) (-CH₂-) group, and the halide adds to the carbon bonded to the longer internal alkyl chain. libretexts.orgbrainkart.com
Halogenation: The addition of Br₂ or Cl₂ typically results in an anti-addition, leading to the formation of a dihaloalkene. libretexts.org Further addition can produce a tetrahaloalkane.
Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, water can add across one or both triple bonds. brainkart.com This initially forms an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this would produce a diketone. libretexts.orgbrainkart.com
Nucleophilic Addition: Direct nucleophilic attack on the electron-rich alkyne is uncommon. quora.com However, the terminal hydrogens of a terminal alkyne are weakly acidic and can be removed by a strong base (like NaNH₂ or an organolithium reagent) to form a nucleophilic acetylide anion. libretexts.org While this compound possesses internal alkynes and lacks these acidic protons, nucleophilic addition can be achieved under catalytic conditions. Catalytic systems can activate the alkyne towards nucleophilic attack, allowing for the addition of various nucleophiles to the triple bonds. acs.org
Table 1: Predicted Products of Addition Reactions to the Diyne Moiety
| Reaction Type | Reagent | Predicted Product (after reaction at both alkyne sites) |
|---|---|---|
| Hydrohalogenation | 2 eq. HBr | 3,9-Dibromodeca-2,8-diene-1,10-diol |
| Halogenation | 2 eq. Br₂ | 2,3,8,9-Tetrabromodecane-1,10-diol |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Decane-1,10-diol-3,8-dione |
The alkyne functionalities of this compound are excellent substrates for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. nih.gov
One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. organic-chemistry.orgresearchgate.net This reaction involves the [3+2] cycloaddition between an alkyne and an azide (B81097) to selectively form a 1,2,3-triazole ring. interchim.frwikipedia.org The reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, including the hydroxyl groups present in the diol. organic-chemistry.orgbroadpharm.com
Given its two alkyne units, this compound can be used as a bifunctional linker. It can react with two equivalents of an azide-containing molecule to form a dimeric structure bridged by two triazole rings. Alternatively, it can be used to polymerize with molecules containing two azide groups.
Other metal-catalyzed cycloadditions, such as [2+2+2] cycloadditions catalyzed by nickel or cobalt, can also be envisioned. acs.orgresearchgate.net These reactions could potentially involve the two alkyne units of one molecule reacting with another alkyne to form a substituted benzene (B151609) ring.
Reaction Pathways Involving the Terminal Hydroxyl Groups
The two primary hydroxyl groups at the C1 and C10 positions exhibit typical alcohol reactivity, including oxidation, esterification, and etherification.
The primary alcohol groups of this compound can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgchemguide.co.uk
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, "mild" or anhydrous oxidizing agents are required. masterorganicchemistry.com These conditions prevent the formation of the aldehyde hydrate (B1144303) intermediate, which is necessary for further oxidation to a carboxylic acid. masterorganicchemistry.com The mechanism generally involves the formation of a chromate (B82759) ester (for Cr(VI) reagents) or a similar intermediate, followed by an E2-like elimination. masterorganicchemistry.comlumenlearning.com
Oxidation to Carboxylic Acids: "Strong" oxidizing agents in aqueous media will convert the primary alcohols directly to carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds through the aldehyde, which is then hydrated in the aqueous environment to form a geminal diol (hydrate). wikipedia.orglibretexts.org This hydrate is then further oxidized to the carboxylic acid. masterorganicchemistry.comlumenlearning.com
Table 2: Selective Oxidation of Terminal Hydroxyl Groups
| Target Product | Reagent Class | Common Reagents |
|---|---|---|
| Dialdehyde | Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation (oxalyl chloride, DMSO, Et₃N) |
| Dicarboxylic Acid | Strong Oxidants | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄, Jones reagent) |
The hydroxyl groups readily undergo reactions to form esters and ethers, which can be used to protect the alcohol or to introduce new functional groups.
Esterification: The most common method is the Fischer esterification, where the diol is heated with two equivalents of a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and water is typically removed to drive it towards the product, a diester. cerritos.edu
Etherification: The Williamson ether synthesis is a versatile method for forming ethers. wikipedia.org This Sₙ2 reaction involves first deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic dialkoxide. byjus.commasterorganicchemistry.com This dialkoxide then displaces a halide from two equivalents of an alkyl halide to yield a diether. chemistrytalk.org For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org
Catalytic Transformations of this compound
Catalysis can be employed to transform the diyne moiety, often with high selectivity.
Catalytic Hydrogenation: The triple bonds can be fully or partially hydrogenated.
Complete Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with an excess of hydrogen gas (H₂) will reduce both alkynes to alkanes, yielding Decane-1,10-diol.
Partial Hydrogenation: To obtain the corresponding (Z)-alkenes, a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) is used. beilstein-journals.org This would convert this compound into (2Z,8Z)-Deca-2,8-diene-1,10-diol. Alternatively, dissolving metal reduction (e.g., Na in liquid NH₃) can be used to produce the (E)-alkenes.
Metal-Catalyzed Coupling and Cyclization: The combination of alkyne and alcohol functionalities in one molecule opens pathways for intramolecular reactions. Transition metal catalysts, such as gold or palladium, can activate the alkyne towards nucleophilic attack by the hydroxyl group, potentially leading to the formation of cyclic ethers, although this would require specific spatial arrangements not inherent to this linear molecule without conformational flexibility. researchgate.net More commonly, the diyne can participate in various catalytic hydrofunctionalization reactions, where an X-H bond (e.g., from an amine, thiol, or another alcohol) is added across a triple bond. mdpi.com
Metal-Mediated Catalysis in Diyne Reactivity
The reactivity of the terminal alkyne groups in this compound is significantly enhanced and controlled through the use of transition metal catalysts. mdpi.com These catalysts activate the π-systems of the alkynes, facilitating a range of transformations that would otherwise be difficult to achieve. rsc.org The presence of two alkyne moieties allows for the potential of double functionalization or intramolecular cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic structures. rsc.orgmdpi.com
Various transition metals, including gold, rhodium, palladium, copper, and manganese, have been shown to catalyze reactions of terminal diynes. mdpi.comresearchgate.net These reactions include hydrofunctionalization, such as hydroarylation and hydroaminocarbonylation, as well as oxidative cyclizations. mdpi.comresearchgate.net For instance, in gold-catalyzed reactions, the terminal alkynes of a molecule like this compound could be activated towards nucleophilic attack, leading to the formation of complex molecular architectures. researchgate.net Similarly, rhodium and copper catalysts are effective in promoting oxidative diyne cyclizations. researchgate.net Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, can also be envisioned with this compound to form carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com The hydroxyl groups can play a crucial role in these reactions, potentially acting as directing groups or participating in the reaction cascade.
A summary of potential metal-catalyzed reactions for this compound, based on the reactivity of analogous diynes, is presented below:
| Catalyst Family | Potential Reaction Type | Expected Outcome for this compound |
| Gold (Au) | Hydrofunctionalization, Cascade Cyclization | Formation of functionalized alkenes or complex cyclic ethers/lactones through intramolecular participation of hydroxyl groups. mdpi.com |
| Rhodium (Rh) | Oxidative Cyclization, [5+2] Cycloaddition | Synthesis of bicyclic systems or functionalized carbocycles. researchgate.netnih.gov |
| Palladium (Pd) | Cross-Coupling, Hydroaminocarbonylation | Dimerization to enynes, or the introduction of aryl, vinyl, or carbonyl groups. mdpi.comresearchgate.net |
| Copper (Cu) | Oxidative Diyne Cyclization, C-H Activation | Formation of cyclic compounds or direct functionalization adjacent to the alkyne. researchgate.netnih.gov |
| Manganese (Mn) | Hydroarylation | Regioselective addition of aromatic C-H bonds across one of the alkyne units. mdpi.com |
Diastereoselective and Regioselective Catalytic Processes
In the catalytic transformations of unsymmetrical diynes or those containing prochiral centers, the control of diastereoselectivity and regioselectivity is of paramount importance. For a symmetrical molecule like this compound, the primary concern is regioselectivity in reactions that functionalize only one of the two identical alkyne groups, and stereoselectivity in the formation of new chiral centers.
The hydroxyl groups in this compound are expected to play a critical role in directing the regioselectivity of catalytic reactions. acs.org It has been demonstrated in related systems that the presence of a hydroxyl group can be crucial for achieving high regioselectivity in metal-catalyzed hydroarylation and other addition reactions. acs.org This directing effect can arise from the coordination of the hydroxyl group to the metal center, which then delivers the reacting species to a specific position on the alkyne. This can be particularly useful in achieving selective mono-functionalization of the diyne.
In nickel-catalyzed reductive couplings, for instance, the regioselectivity is often governed by steric effects. acs.org For a long-chain molecule like this compound, the flexibility of the carbon chain could influence the approach of the catalyst and reagents, thereby affecting the stereochemical outcome of the reaction. The formation of syn or anti products in addition reactions is highly dependent on the catalyst, ligands, and reaction conditions employed. mdpi.com The challenge lies in selecting the appropriate catalytic system to favor the formation of a single regioisomer or diastereomer. nih.gov
Key factors influencing selectivity in the catalysis of this compound and related compounds include:
| Factor | Influence on Selectivity |
| Metal Catalyst | The nature of the metal center dictates the reaction mechanism and the geometry of the intermediates, thereby influencing both regio- and diastereoselectivity. |
| Ligands | The steric and electronic properties of the ligands coordinated to the metal center can create a chiral environment and control the spatial arrangement of the reactants. nih.gov |
| Directing Groups | The terminal hydroxyl groups can act as internal directing groups, leading to high regioselectivity by coordinating to the catalyst. acs.org |
| Reaction Conditions | Temperature, solvent, and the presence of additives can all impact the energy barriers of different reaction pathways, favoring one stereochemical outcome over another. |
Investigating Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanism of chemical transformations. For metal-catalyzed reactions involving this compound, kinetic studies can help elucidate the rate-determining step and the influence of catalyst and substrate concentrations on the reaction rate. Thermodynamic analysis can determine the feasibility of a reaction and the relative stability of reactants, intermediates, and products.
For complex multi-step reactions such as cascade cyclizations, kinetic analysis can be challenging but highly informative. By monitoring the concentration of reactants, intermediates, and products over time, a kinetic profile of the reaction can be constructed. researchgate.net This data can then be used to propose and validate a plausible reaction mechanism. For example, in the Hopf cyclization of enediynes on a gold surface, the reaction barrier was found to be significantly lowered, which has important implications for the kinetics of such reactions. nih.gov
Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction can be determined experimentally through calorimetry or computationally. These values indicate whether a reaction is exothermic or endothermic and whether it leads to an increase or decrease in disorder. For cyclization reactions, the thermodynamics are often influenced by the ring strain of the product. The formation of five- and six-membered rings is generally thermodynamically favored.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. digitellinc.comrsc.org For reactions involving this compound, DFT calculations can be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and predict the regio- and stereoselectivity of the reaction.
DFT studies can provide detailed insights into the role of the metal catalyst, the nature of the active catalytic species, and the step-by-step mechanism of bond-forming and bond-breaking events. beilstein-journals.org For example, computational studies on the nickel-catalyzed reductive coupling of alkynes have revealed that the regioselectivity is controlled by steric effects. acs.org In the context of this compound, DFT could be used to model the interaction of the hydroxyl groups with the metal catalyst and to understand how this interaction influences the regioselectivity of the reaction.
Furthermore, computational methods can be used to investigate the electronic structure of the reactants and intermediates, providing a deeper understanding of their reactivity. rsc.org The calculated activation barriers for different reaction pathways can be compared to predict the most likely mechanism and the expected product distribution. digitellinc.com This predictive power of computational chemistry is invaluable for the rational design of new catalysts and the optimization of reaction conditions for desired transformations of this compound.
Polymer Chemistry and Materials Science Applications of Deca 2,8 Diyne 1,10 Diol
Solid-State Polymerization of Diyne-Diols and Derivatives
The conversion of crystalline diacetylene monomers, such as Deca-2,8-diyne-1,10-diol, into a polymer is achieved through a solid-state polymerization process. This reaction is typically initiated by external stimuli like heat or UV radiation and is highly dependent on the molecular arrangement within the monomer crystal. oup.com
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. oup.comulsu.ru In the case of diacetylenes like this compound, the polymerization proceeds via a 1,4-addition reaction across the conjugated diyne units of adjacent monomers. ulsu.ruresearchgate.net This process is a diffusionless transformation, meaning the monomer molecules react with minimal movement from their lattice positions. oup.com The reaction transforms the linear sp-hybridized carbon atoms of the diyne into a sequence of sp²- and sp-hybridized carbons, forming the characteristic ene-yne backbone of the polydiacetylene chain. stonybrook.edu This mechanism allows for the formation of highly ordered, single-crystal polymers with exceptional stereochemical regularity, which is often difficult to achieve through conventional solution polymerization methods. ulsu.ru
The feasibility and efficiency of topochemical polymerization are critically dependent on the geometric arrangement of the monomer molecules in the crystal. For a successful 1,4-polymerization to occur, specific packing parameters, often referred to as Wegner's or Baughman's criteria, must be met. These criteria define the ideal spatial relationship between reactive centers of neighboring monomers. oup.comresearchgate.net
The key parameters influencing the solid-state reactivity of diacetylenes are summarized in the table below.
| Parameter | Description | Ideal Value for Polymerization |
| d | The distance between the C1 of one monomer and the C4 of the adjacent monomer. | ~3.5 Å |
| r | The translational repeat distance of the monomers along the stacking axis. | ~4.9 Å |
| θ | The tilt angle of the diyne rod with respect to the stacking axis. | ~45° |
This table illustrates the ideal geometric parameters for the topochemical polymerization of diacetylene monomers.
If the monomer crystal packing deviates significantly from these ideal parameters, polymerization may be slow, inefficient, or completely inhibited. nih.govacs.org The side groups of the diacetylene monomer, in this case, the hydroxyl-terminated alkyl chains of this compound, play a crucial role in directing the crystal packing through intermolecular interactions such as hydrogen bonding. nih.gov
The progress of the solid-state polymerization of diacetylenes can be monitored using various spectroscopic techniques. These methods provide valuable insights into the changes in chemical structure and electronic properties as the monomer is converted to a polymer.
UV-Visible (UV-Vis) Spectroscopy: As the conjugated polydiacetylene backbone forms, a strong absorption band appears in the visible region of the spectrum, leading to a distinct color change (typically from colorless to blue or red). researchgate.nethilarispublisher.com The intensity of this absorption can be correlated with the degree of polymer conversion.
Raman Spectroscopy: Resonance Raman spectroscopy is particularly sensitive to the vibrational modes of the conjugated polymer backbone. The characteristic stretching frequencies of the C=C (double) and C≡C (triple) bonds in the polymer chain provide direct evidence of polymerization and can offer information about the planarity and conformation of the backbone. ulsu.ruresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the disappearance of monomer functional groups and the appearance of polymer-related vibrational bands, providing a measure of the reaction kinetics. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy can be employed to analyze the structural changes at an atomic level, confirming the transformation of the diyne units into the ene-yne structure of the polymer backbone. rsc.org
Formation and Properties of Polydiacetylenes Derived from this compound
The polymer resulting from the topochemical polymerization of this compound is a polydiacetylene (PDA). These polymers are characterized by their fully conjugated backbone, which is responsible for their remarkable electronic and optical properties. researchgate.net
The physical and chemical properties of polydiacetylenes are strongly influenced by the nature of the side chains attached to the conjugated backbone. tandfonline.com For polymers derived from this compound, the terminal hydroxyl groups and the length of the methylene (B1212753) spacer units are key structural features.
The relationship between the side-chain structure and the resulting polymer properties is a critical aspect of designing functional materials. For instance, the length of the alkyl chains and the presence of specific functional groups can affect the polymer's solubility, melting point, and response to external stimuli. tandfonline.comrsc.org
The table below summarizes the influence of methylene groups (MGs) on the color of some polydiacetylenes. tandfonline.com
| Number of Methylene Groups (MGs) | Color of Partially Polymerized Diacetylenes | Color Transition upon Monomer Extraction |
| 1 and 2 | Red | Little change |
| 3 | Blue | Little change |
| 4 | Blue | Irreversible blue-to-red |
This table demonstrates the correlation between the number of methylene groups adjacent to the diyne core and the chromatic properties of the resulting polydiacetylenes.
The defining feature of polydiacetylenes is their π-conjugated backbone, which consists of alternating double, single, and triple bonds. ulsu.ru This extensive conjugation leads to the delocalization of π-electrons along the polymer chain, which governs the material's electronic structure and optical properties. rsc.org
The electronic absorption spectrum of a polydiacetylene is dominated by a strong π-π* transition, which is responsible for its vibrant color. hilarispublisher.com The energy of this transition, and thus the color of the polymer, is highly sensitive to the conformation of the backbone. Polydiacetylenes typically exist in a blue phase (absorption maximum ~620-640 nm) with a planar backbone and a red phase (absorption maximum ~540-550 nm) with a slightly twisted, non-planar backbone. researchgate.netulsu.ru
This conformational sensitivity allows polydiacetylenes to exhibit chromism, changing color in response to various external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), or changes in the chemical environment. oup.com This transition from the blue to the red phase is associated with a shortening of the effective conjugation length of the polymer backbone. nih.gov The unique electronic structure of these materials makes them promising candidates for applications in sensors, nonlinear optics, and other advanced technologies. hilarispublisher.com
Supramolecular Assembly and Self-Organization
The precise arrangement of functional groups in this compound governs its ability to self-assemble into highly ordered supramolecular structures. This self-organization is a prerequisite for many of its applications, especially those leveraging the topochemical polymerization of the diacetylene units.
The self-assembly of diacetylene-containing molecules like this compound is primarily driven by a combination of directional, non-covalent interactions and specific geometric constraints. For successful topochemical polymerization, where the reaction proceeds in the solid state with minimal atomic movement, the monomer units must crystallize in a specific packing arrangement. The key design principles for such systems include:
Directional Intermolecular Forces: Strong, directional forces are necessary to guide the molecules into a reactive alignment. For this compound, hydrogen bonding between the terminal hydroxyl groups is the dominant directive force.
Topochemical Reaction Criteria: The crystal packing must align the diacetylene rods of adjacent molecules appropriately. The solid-state polymerization of diacetylenes requires a specific spatial relationship between neighboring diyne moieties, which dictates the feasibility and efficiency of the polymerization process. ulsu.ru
Amphiphilicity: In certain environments, the balance between the hydrophilic diol end-groups and the hydrophobic alkyl-diyne backbone can drive the formation of ordered structures like micelles, vesicles, or layered assemblies. nasa.gov
Molecular Symmetry and Shape: The linear, symmetric nature of this compound facilitates dense packing and the formation of well-ordered crystalline lattices.
These principles allow for the creation of supramolecular polymers and nanostructures where the diyne units are pre-organized for subsequent polymerization. nih.gov
Common hydrogen-bonding motifs observed in the crystal structures of linear diols include:
Infinite Chains or Spirals: Hydroxyl groups of adjacent molecules link head-to-tail, forming infinite one-dimensional chains that often spiral around a screw axis. This motif is particularly common in chiral diols but can also be found in achiral systems. rsc.orgrsc.org
Layered (Lamellar) Structures: Molecules align in parallel, with the hydrogen bonds forming two-dimensional sheets. The hydrophobic alkyl chains of the diols then pack between these hydrophilic layers.
(O–H)n Cycles: In some cases, a finite number of diol molecules can form cyclic hydrogen-bonded structures, which then pack to form the larger crystal lattice. rsc.org
For this compound, these hydrogen-bonded networks serve to hold the aliphatic diyne backbones in a fixed, parallel arrangement, which is often conducive to topochemical cross-linking upon exposure to UV light or thermal energy.
| Motif Type | Description | Resulting Supramolecular Structure | Relevance to Diacetylene Polymerization |
|---|---|---|---|
| Infinite Spiral Chain | Each hydroxyl group donates one H-bond and accepts one H-bond from neighboring molecules, forming a continuous helical spine. rsc.org | Helical tubuland or columnar structures. | Can provide the necessary alignment of diyne rods for topochemical polymerization. |
| Lamellar Sheets | Hydrogen bonds form a 2D network, creating distinct hydrophilic layers separated by packed hydrophobic chains. | Layered crystals. | Facilitates parallel stacking of monomers, which is often highly reactive. |
| Cyclic Oligomers | A finite number of molecules (e.g., 4 or 6) form a closed ring of hydrogen bonds. rsc.org | Discrete cyclic assemblies that pack into a larger lattice. | Reactivity depends on how the cycles pack relative to each other. |
The self-assembly of this compound and similar amphiphilic diacetylenes can be harnessed to create a variety of ordered nanostructures. By controlling the assembly conditions (e.g., solvent, temperature, presence of templates), materials with defined morphologies and functions can be fabricated.
Nanotubes and Nanofibers: In aqueous or organic solvents, amphiphilic diacetylenes can self-assemble into high-aspect-ratio structures like nanotubes or fibers, where the molecules are arranged in bilayers with the reactive diacetylene groups pre-aligned. nih.gov Subsequent polymerization stabilizes these structures, yielding robust, conjugated polymer nanotubes.
Nanocomposites: this compound can be co-assembled with inorganic precursors, such as silicic acid, to form highly ordered polymer/silica (B1680970) nanocomposites. nasa.govresearchgate.net In this approach, the diacetylene acts as both a monomer and a structure-directing agent, templating the formation of a mesoporous inorganic matrix around the self-assembled organic structures. Polymerization within this inorganic framework yields mechanically robust and optically transparent materials with enhanced thermal stability. nasa.gov
Patterned Surfaces: Techniques like Langmuir-Blodgett deposition or self-assembly on patterned substrates can be used to create oriented monolayers or thin films of this compound. purdue.edu Photopolymerization of these patterned films can produce nanopatterned conjugated polymer surfaces for applications in electronics and sensing.
This compound as a Building Block for Macromolecular Architectures
Beyond supramolecular assembly, the bifunctional nature of this compound allows its direct incorporation into polymer backbones as a monomer or its use as a cross-linking agent to modify existing polymers.
The two terminal hydroxyl groups of this compound enable its integration into various polymer chains through standard polymerization techniques, most notably polycondensation reactions.
Polyesters and Polyurethanes: this compound can react with dicarboxylic acids (or their derivatives) to form polyesters, or with diisocyanates to form polyurethanes. scispace.com This incorporates the reactive diacetylene unit directly into the polymer backbone. The resulting thermoplastic polymers can be processed into films or fibers and subsequently cross-linked.
Block Copolymers: The diol can be used as an initiator or a building block in the synthesis of block copolymers. For instance, it can initiate the ring-opening polymerization of cyclic esters (e.g., caprolactone) to form a diacetylene-functionalized block. This block can then be combined with other polymer blocks to create complex architectures, such as ABA triblock or multiblock copolymers. researchgate.net The presence of the diacetylene segment allows for selective cross-linking within a specific domain of the microphase-separated block copolymer structure.
| Polymer Type | Reaction Method | Role of this compound | Resulting Architecture |
|---|---|---|---|
| Polyester | Polycondensation | Diol Monomer | Linear polymer with diacetylene units in the main chain. |
| Polyurethane | Polyaddition | Diol Monomer / Chain Extender | Linear segmented copolymer with diacetylene units in the hard or soft segments. acs.org |
| Block Copolymer | Ring-Opening Polymerization (ROP) followed by other methods | Initiator or Monomer | Diblock or triblock copolymers with a diacetylene-functionalized block. |
The diacetylene groups within this compound provide a powerful tool for cross-linking polymer matrices, thereby enhancing their thermal, mechanical, and chemical stability. The cross-linking reaction involves a 1,4-addition polymerization of the diyne units to form a conjugated polydiacetylene network.
Photochemical Cross-linking: This is the most common method, where materials containing the diacetylene units are exposed to high-energy ultraviolet (UV) radiation (typically around 254 nm). researchgate.net The UV light initiates the polymerization, forming a rigid, conjugated network that interconnects the polymer chains. This process is advantageous as it can be performed at ambient temperature and can be spatially controlled using photomasks to create patterned materials. researchgate.net
Thermal Cross-linking: Heating the material above a certain activation temperature can also induce the solid-state polymerization of the diacetylene groups. scispace.com This method is useful for bulk materials where UV penetration may be limited. However, the required temperatures can sometimes exceed the glass transition or melting points of the host polymer, which must be considered in material design. scispace.com
The formation of this cross-linked network significantly improves material properties. It restricts polymer chain mobility, leading to an increase in the modulus, hardness, and thermal stability. acs.orgmdpi.comnih.gov Furthermore, the resulting cross-linked polymer becomes insoluble in solvents that would dissolve the original thermoplastic material.
Role in Natural Product Chemistry and Bio Inspired Synthesis
Occurrence of Alkynediol Motifs in Natural Products
The diyne-diol functionality is a recurring structural motif in a diverse array of natural products, particularly in polyacetylenes isolated from various plants, fungi, and marine organisms. nih.gov These compounds exhibit a wide spectrum of biological activities, which has spurred interest in their isolation, characterization, and synthesis.
Polyacetylenic natural products, which often feature alkynediol structures, are a significant class of secondary metabolites. nih.gov Their isolation from biological sources typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the complex mixtures into pure compounds. The structural elucidation of these often unstable molecules relies heavily on modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. nih.gov
For instance, polyacetylenes are well-documented in the plant families Asteraceae, Apiaceae, and Araliaceae. nih.gov A notable example is falcarindiol, a polyacetylene found in carrots (Daucus carota) and other Apiaceae vegetables, which possesses a diol and two triple bonds, albeit in a longer carbon chain. While not identical to deca-2,8-diyne-1,10-diol, its structural features highlight the natural occurrence of the core alkynediol motif.
The following table provides examples of natural products containing alkynediol or related polyacetylene motifs.
| Natural Product | Source Organism(s) | Key Structural Features |
| Falcarindiol | Daucus carota (carrot), Panax ginseng | C17 polyacetylene with two hydroxyl groups and two triple bonds |
| Oenanthotoxin | Oenanthe crocata (hemlock water-dropwort) | C17 polyacetylene with a diol and conjugated triple bonds |
| Cicutoxin | Cicuta maculata (spotted water hemlock) | C17 polyacetylene with a terminal alcohol and conjugated triple bonds |
| Agrocybin | Fungi | Fatty acid-derived polyacetylene nih.gov |
This table is illustrative and not exhaustive.
The biosynthesis of polyacetylenes, including those with alkynediol functionalities, has been a subject of extensive research. Isotopic tracer studies have demonstrated that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.gov The carbon-carbon triple bonds are introduced into the fatty acid chain through a series of desaturation and acetylenation reactions catalyzed by specific enzymes.
The general biosynthetic pathway is believed to commence with a common fatty acid, such as oleic acid or linoleic acid. A key step involves the action of an acetylenase, a type of fatty acid modifying enzyme, which introduces the first triple bond to create a monoacetylenic fatty acid like crepenynic acid. Subsequent enzymatic reactions, including further desaturations, hydroxylations, and chain modifications, lead to the vast diversity of polyacetylene structures observed in nature.
Key Enzymes in Polyacetylene Biosynthesis:
Fatty Acid Desaturases (FADs): These enzymes introduce double bonds into the fatty acid chain.
Acetylenases: A specialized class of enzymes that catalyze the formation of triple bonds.
Hydroxylases: These enzymes are responsible for the introduction of hydroxyl groups, leading to the formation of diols and other alcohol-containing polyacetylenes.
The molecular genetics underlying these pathways are being increasingly understood, with the cloning and characterization of genes responsible for polyacetylene biosynthesis in various organisms. nih.gov
This compound as a Synthetic Precursor for Natural Product Analogues
The synthesis of natural product analogues is a crucial strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. researchgate.net Symmetrical, bifunctional molecules like this compound represent versatile building blocks for the construction of more complex molecular architectures.
While direct and specific examples of this compound being used as a synthetic precursor for natural product analogues are not extensively documented in the reviewed scientific literature, its structural characteristics suggest significant potential. The terminal hydroxyl groups can be readily oxidized to aldehydes or carboxylic acids, or converted to leaving groups for nucleophilic substitution. The internal alkyne functionalities can participate in a variety of reactions, including hydrogenation, hydration, and various coupling reactions, to introduce further complexity.
The general strategies for creating natural product analogues where a C10 diyne diol could be a valuable starting material include: researchgate.netnih.gov
Diverted Total Synthesis (DTS): An established synthetic route to a natural product is modified at a late stage to introduce structural variations.
Precursor-Directed Biosynthesis: Modified, non-natural precursors are fed to an organism or an enzymatic system to be incorporated into the final natural product structure, leading to the formation of new analogues. nih.gov
Building Block Approach: Simple, functionalized molecules are used in a modular fashion to construct a library of related compounds. nih.gov
Given its symmetry and reactivity, this compound is a prime candidate for a building block approach to generate analogues of polyketide or polyacetylene natural products. frontiersin.org
Biomimetic Approaches in Diyne Chemistry
Biomimetic synthesis is a field of organic chemistry that seeks to mimic nature's strategies for constructing complex molecules. wikipedia.org This approach often leads to highly efficient and stereoselective syntheses, as it is inspired by enzymatic reactions that have been optimized through evolution. bioengineer.org
In the context of diyne chemistry, biomimetic approaches often focus on emulating key bond-forming events found in the biosynthesis of polyacetylene and polyketide natural products. A prominent example is the use of biomimetic cyclization reactions. nih.gov For instance, polyene cyclizations, which are fundamental to the biosynthesis of steroids and terpenes, have been adapted to synthetic chemistry. nih.gov Similar principles can be applied to polyenynes, where the alkyne groups can participate in or influence the outcome of the cyclization cascade. researchgate.net
Examples of Biomimetic Strategies Relevant to Diyne Chemistry:
Cationic Cyclizations: The generation of a carbocation in a polyenyne substrate can initiate a cascade of cyclizations, with the alkyne groups acting as terminators or participating in the ring-forming steps. nih.govresearchgate.net Computational studies have shown that the regiochemistry of such cyclizations is dependent on whether the alkyne is terminal or internal. nih.gov
Diels-Alder Reactions: This powerful cycloaddition reaction is believed to be involved in the biosynthesis of some polycyclic natural products. Biomimetic Diels-Alder reactions have been employed to construct complex molecular frameworks in a single, highly controlled step. mdpi.com The presence of diyne functionalities in a precursor can lead to unique and complex cyclic structures.
Oxidative Cyclizations: Inspired by enzymatic oxidations, synthetic methods have been developed to effect the cyclization of dienes and polyenes to form cyclic ethers, such as tetrahydrofurans. researchgate.net The application of such methods to diyne-containing substrates could provide routes to novel polycyclic structures found in some marine natural products.
These biomimetic strategies not only provide elegant pathways to complex molecules but also offer insights into the potential biosynthetic pathways of newly discovered natural products. mdpi.com
Advanced Analytical Techniques in Deca 2,8 Diyne 1,10 Diol Research
Spectroscopic Methods for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of Deca-2,8-diyne-1,10-diol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. The protons of the hydroxyl (-OH) groups would typically appear as a broad singlet, the position of which can vary depending on the solvent and concentration. The methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂-OH) and those adjacent to the alkyne groups (-CH₂-C≡) would exhibit distinct chemical shifts. The central methylene groups in the aliphatic chain would have overlapping signals in a specific region of the spectrum.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Key signals would include those for the carbons of the hydroxyl-bearing methylene groups (C1 and C10), the sp-hybridized carbons of the two alkyne groups (C2, C3, C8, C9), and the sp³-hybridized carbons of the central aliphatic chain (C4, C5, C6, C7). The chemical shifts of the alkynyl carbons are particularly characteristic.
Table 1: Predicted NMR Data for this compound (Note: These are typical, illustrative values. Actual experimental values may vary based on solvent and other conditions.)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| HO-CH₂ - | ~3.6 ppm (triplet) | ~62 ppm |
| -CH₂-C ≡C - | ~2.2 ppm (multiplet) | ~80 ppm (alkynyl C) |
| -C≡C-CH₂ - | ~2.2 ppm (multiplet) | ~20 ppm |
| -CH₂-CH₂ -CH₂-CH₂- | ~1.6 ppm (multiplet) | ~28 ppm |
| HO - | Variable (broad singlet) | - |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
IR spectroscopy is particularly sensitive to polar bonds. The most prominent and easily identifiable absorption band would be the strong, broad peak corresponding to the O-H stretching vibration of the terminal alcohol groups, typically found in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would also be visible around 1050-1150 cm⁻¹. The C≡C triple bond stretch in a non-symmetrical internal alkyne gives rise to a weak to medium absorption band in the 2100-2260 cm⁻¹ region. Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C≡C triple bond, being a more polarizable and symmetric functional group, often produces a strong and sharp signal in the 2100-2260 cm⁻¹ range, making it a powerful tool for confirming the presence of the diyne functionality.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal Intensity |
| O-H (Alcohol) | Stretch | 3200-3600 (Broad, Strong) | Weak |
| C-H (sp³) | Stretch | 2850-2960 (Medium-Strong) | Medium |
| C≡C (Alkyne) | Stretch | 2100-2260 (Weak-Medium) | Strong |
| C-O (Alcohol) | Stretch | 1050-1150 (Medium-Strong) | Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) peak would confirm the compound's molar mass of 166.22 g/mol . The high-resolution mass spectrum would yield the exact mass (166.0994), confirming the molecular formula C₁₀H₁₄O₂.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for a molecule like this compound would include the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 148. Cleavage of the carbon-carbon bonds adjacent to the functional groups is also common, leading to fragments corresponding to the loss of CH₂OH or larger alkyl fragments.
UV-Vis Spectroscopy in Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated π systems, where alternating double or triple bonds lead to delocalized electrons that can be excited by UV or visible light. oup.com In such conjugated molecules, an increase in the length of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. csic.esresearchgate.net
However, in this compound, the two alkyne units are separated by a flexible chain of four methylene groups (-(CH₂)₄-). This spatial and electronic isolation means the π systems of the triple bonds are not conjugated. Consequently, this compound is not expected to exhibit strong absorption in the standard UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths in the UV region, corresponding to localized π → π* transitions of the isolated alkyne groups.
X-ray Diffraction Analysis of Diyne-Diol Monomers and Polymers
X-ray diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials. lookchem.com For this compound, single-crystal XRD can be used to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the hydroxyl groups.
This technique is especially crucial in the context of diacetylene chemistry because of their ability to undergo topochemical polymerization in the solid state. stonybrook.edu The packing arrangement of the monomer molecules in the crystal lattice, as determined by XRD, dictates whether such a polymerization is possible. stonybrook.edu For a successful solid-state polymerization to occur, the diyne moieties of adjacent monomers must be aligned in a specific orientation and distance from one another.
After polymerization, XRD is used to analyze the resulting polymer structure. wikipedia.org The analysis can confirm the conversion from monomer to polymer and determine the degree of crystallinity and orientation of the polymer chains. stonybrook.eduwikipedia.org This provides invaluable insight into the structure-property relationships of the resulting polydiacetylene material.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. mdpi.com These methods are essential for the purification of synthesized this compound and for assessing its purity. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. chemsrc.com
Column Chromatography is a common preparative technique used for the initial purification of this compound after its synthesis. prepchem.com The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. A solvent or solvent mixture (mobile phase) is then passed through the column, and the components of the mixture are separated based on their differing affinities for the stationary phase. For a moderately polar compound like a diol, a typical mobile phase might be a mixture of ethyl acetate (B1210297) and hexane.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both purification and high-precision purity analysis. For a diol, normal-phase HPLC with a polar stationary phase (like silica or a diol-bonded phase) could be employed. glsciences.com Alternatively, reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/methanol or water/acetonitrile), can also be effective. The retention time of the compound is a characteristic property under specific conditions, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that diols can be analyzed by GC, this method could be used to assess the purity of this compound, potentially after derivatization of the hydroxyl groups to increase volatility. The choice of the GC column's stationary phase is critical; polar phases are often used for separating polar analytes like diols.
Microscopic Techniques for Material Characterization (e.g., SEM)
Advanced microscopic techniques are indispensable tools for elucidating the material characteristics of substances derived from this compound. These methods provide critical insights into the morphology, structure, and spatial organization of polymers and other materials at the micro and nanoscale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are pivotal in establishing structure-property relationships.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials. In the context of diacetylene-containing materials, SEM has been employed to characterize the morphology of photopolymerizable gels. For instance, studies on diacetylene-containing glycosides that form self-assembled gels have utilized SEM to reveal their intricate network structures, which can consist of helices, fibers, and planar sheet-like morphologies nih.gov. The morphology of these structures is influenced by the chemical makeup of the gelator molecules nih.gov. SEM has also been used to examine the surface of polymer-supported polydiacetylene films, providing information on their uniformity and texture researchgate.net.
In addition to SEM, other microscopic techniques have been instrumental in the study of polydiacetylenes (PDAs), the polymers that can be formed from diacetylene monomers. For example, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) have been used to visualize microdomains within PDA crystals rsc.org. These techniques offer higher resolution than SEM and can provide more detailed information about the nanoscale structure of these materials.
Hyperspectral microscopy is an emerging technique that combines optical microscopy with spectroscopy to create a spatial map of the spectral properties of a sample. This has been used to study the structural variance of polydiacetylene at the nanoscale, revealing that even within a single crystal, there can be a distribution of slightly different structures rsc.org. This technique is particularly useful for tracking the blue-to-red color transition that is characteristic of many polydiacetylenes upon stimulation by heat or changes in pH rsc.org.
The data obtained from these microscopic techniques is crucial for understanding how the molecular structure of this compound and its derivatives influences the macroscopic properties of the resulting materials. This knowledge is essential for the rational design of new materials with tailored functionalities.
Table 1: Application of Microscopic Techniques in the Characterization of Diacetylene-Based Materials
| Microscopic Technique | Material Type | Key Findings |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Diacetylene-containing glycoside gels | Revealed self-assembled networks of helices, fibers, and planar sheets. nih.gov |
| Scanning Electron Microscopy (SEM) | Polymer-supported polydiacetylene films | Characterized surface topography and uniformity. researchgate.net |
| Atomic Force Microscopy (AFM) | Polydiacetylene (PDA) crystals | Visualized microdomains within the crystal structure. rsc.org |
| Transmission Electron Microscopy (TEM) | Polydiacetylene (PDA) crystals | Provided high-resolution images of microdomains. rsc.org |
| Hyperspectral Microscopy | Polydiacetylene (PDA) crystals | Mapped the spatial distribution of different "blue" states and tracked the blue-to-red color transition. rsc.org |
Future Research Directions and Emerging Paradigms in Deca 2,8 Diyne 1,10 Diol Chemistry
Development of Novel Synthetic Methodologies
While classical methods like the Glaser-Eglinton-Hay coupling have been foundational for synthesizing symmetric diynes, the focus is shifting towards more efficient, selective, and sustainable approaches. researchgate.net Future methodologies are expected to address the limitations of traditional oxidative coupling reactions, such as the frequent need for stoichiometric copper reagents and the potential for side reactions.
Emerging strategies include the development of novel catalytic systems that can operate under milder conditions and with greater functional group tolerance. The exploration of C-C cross-coupling reactions, potentially utilizing unconventional energy sources like microwave irradiation or ultrasonication, offers promising avenues for streamlining the synthesis of Deca-2,8-diyne-1,10-diol and its derivatives. mdpi.com Furthermore, enzymatic or bio-inspired catalytic systems are being considered as greener alternatives to traditional metal-based catalysts.
A key area of development will be the synthesis of unsymmetrical derivatives of this compound. This requires methodologies that can selectively couple two different terminal alkynes, a significant challenge in diyne chemistry. nih.gov Success in this area would vastly expand the library of available diyne-diol building blocks for various applications.
Exploration of New Catalytic Systems for Diyne Functionalization
The two internal alkyne groups of this compound are ripe for a wide range of chemical transformations. Research is increasingly focused on developing new catalytic systems that can selectively functionalize these triple bonds. Transition metal catalysis, particularly with metals like palladium, rhodium, ruthenium, and gold, is at the forefront of this exploration. nih.govresearcher.lifeacs.org
Metal-catalyzed hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across the alkyne, are a major area of interest. csic.esmdpi.com These reactions can introduce a variety of functional groups, leading to the synthesis of complex molecules from a simple diyne-diol precursor. A significant challenge lies in controlling the regio- and stereoselectivity of these additions, especially when dealing with two alkyne units. researcher.life
Future research will likely focus on:
Catalyst Design: Developing catalysts with tailored ligands to control the selectivity of the functionalization. researchgate.net
Reaction Scope: Expanding the range of nucleophiles that can be added across the alkyne bonds, including C-H functionalization. nih.gov
Tandem Reactions: Designing catalytic systems that can initiate a cascade of reactions, allowing for the rapid construction of complex molecular architectures from this compound.
| Catalyst System | Transformation | Potential Application |
| Palladium/Phosphine Complexes | Cross-coupling, Dimerization | Synthesis of enynes and complex polymers nih.govacs.org |
| Rhodium Complexes | Hydroalkenylation, C-C coupling | Creation of highly functionalized enynes researchgate.net |
| Gold (I) Complexes | Hydroamination, Cyclization | Synthesis of nitrogen-containing heterocycles acs.orgmdpi.com |
| Copper Salts | Oxidative Coupling (Hay coupling) | Dimerization of terminal alkynes to form diynes researchgate.net |
Advancements in Smart Materials and Sensor Development
The rigid, rod-like structure of the diyne core in this compound makes it an excellent candidate for the construction of smart materials and sensors. The diacetylene moiety can undergo topochemical polymerization upon exposure to stimuli like UV light or heat, leading to the formation of highly conjugated polydiacetylene (PDA) polymers. These polymers exhibit unique chromic properties, changing color in response to external stimuli such as temperature, pH, or the binding of specific molecules.
Future research in this area will focus on:
Functionalized Monomers: Synthesizing derivatives of this compound with specific recognition elements to create highly selective sensors for environmental pollutants, biological molecules, or industrial chemicals.
Controlling Polymer Properties: Investigating how the structure of the diyne-diol monomer influences the morphology and stimulus-response behavior of the resulting PDA.
Advanced Materials: Incorporating this compound into more complex material architectures like hydrogels, thin films, and nanocomposites to create materials with tunable mechanical, optical, and electronic properties.
Interdisciplinary Applications in Nanotechnology and Optoelectronics
The conjugated π-system that can be formed from this compound-based polymers is of significant interest for applications in nanotechnology and optoelectronics. The potential to form molecular wires and other nanoscale conductive structures makes this compound a target for the development of next-generation electronic components.
Emerging research directions include:
Molecular Wires: Exploring the synthesis and electronic properties of self-assembled monolayers and polymers derived from this compound on conductive surfaces.
Organic Electronics: Investigating the use of these materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The tunable electronic properties of polydiacetylenes could lead to more efficient and cost-effective devices.
Nonlinear Optics: The highly conjugated nature of polymerized diynes gives rise to significant nonlinear optical (NLO) properties, making them promising materials for applications in optical switching, frequency doubling, and other photonic technologies.
Theoretical Predictions and Computational Design of Novel Diyne-Diol Derivatives
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and development of new materials. In the context of this compound, computational methods can be used to predict the properties of novel derivatives and guide synthetic efforts.
Future research will leverage computational tools to:
Predict Reaction Outcomes: Use Density Functional Theory (DFT) and other methods to model reaction mechanisms and predict the selectivity of catalytic functionalization reactions.
Design for Function: Computationally design new diyne-diol derivatives with optimized electronic, optical, or self-assembly properties for specific applications in materials science and nanotechnology.
Simulate Polymerization: Model the topochemical polymerization process to understand how monomer packing and intermolecular interactions affect the properties of the resulting polydiacetylene.
By combining theoretical predictions with experimental validation, researchers can more efficiently explore the vast chemical space of diyne-diol derivatives and unlock new functionalities and applications for this versatile chemical compound.
Q & A
Basic: What are the most efficient synthetic routes for Deca-2,8-diyne-1,10-diol, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is synthesized via two primary routes:
- Route 1: Coupling of 4-pentyn-1-ol derivatives, achieving yields up to 97% under controlled catalytic conditions.
- Route 2: Cross-coupling of 2,3-dibromothiophene with 4-pentyn-1-ol, yielding ~31% due to competing side reactions .
Optimization strategies:
- Catalyst selection: Copper(I) iodide with tetramethylethylenediamine (TMEDA) enhances alkyne coupling efficiency .
- Solvent and temperature: Acetone at room temperature minimizes decomposition, while inert atmospheres reduce oxidation .
- Purification: Silica chromatography with methyl-tert-butylether/light petroleum (3:1) improves recovery of the diol .
Basic: How can structural characterization of this compound be performed to confirm its diyne-diol configuration?
Answer:
Use a combination of spectroscopic and computational methods:
- NMR: Analyze and NMR for alkyne proton absence (δ 1.8–2.5 ppm) and hydroxyl signals (δ 1.5–2.0 ppm, broad). Cross-validate with HMBC to confirm conjugation between diyne and diol groups .
- IR spectroscopy: Identify O-H stretches (~3200–3500 cm) and C≡C stretches (~2100–2260 cm) .
- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H] at m/z 163.1) and fragmentation patterns .
Advanced: How should researchers resolve contradictions in thermodynamic or spectroscopic data for this compound across different databases?
Answer:
Contradictions often arise from experimental conditions or impurities. Mitigation steps include:
- Reference standardization: Cross-check data with NIST Standard Reference Database 69, which provides rigorously validated thermochemical (e.g., ΔfH°gas) and spectral data .
- Computational validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict IR/NMR spectra and compare with experimental results .
- Sample purity verification: Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before data collection .
Advanced: What methodologies are effective for separating diastereomers or enantiomers of this compound derivatives?
Answer:
- Chiral chromatography: Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol (90:10) for baseline separation .
- Crystallization: Recrystallize from ethyl acetate/hexane mixtures to exploit differences in solubility between stereoisomers .
- Derivatization: Convert diols to diastereomeric esters (e.g., Mosher’s esters) for easier separation and stereochemical assignment via NMR .
Advanced: How can researchers assess the stability of this compound under varying storage and experimental conditions?
Answer:
- Thermal stability: Perform TGA/DSC to determine decomposition temperatures (typically >150°C for diynes) and optimal storage conditions (2–8°C in sealed, moisture-free containers) .
- Light sensitivity: Conduct accelerated degradation studies under UV/visible light (300–800 nm) to identify photolytic byproducts via LC-MS .
- Oxidative stability: Monitor peroxide formation using iodometric titration under aerobic vs. inert atmospheres .
Advanced: What experimental approaches are suitable for studying the reactivity of this compound in [1,5]-sigmatropic shifts or cycloadditions?
Answer:
- Kinetic isotope effects (KIE): Use deuterated analogs to probe hydrogen transfer mechanisms in sigmatropic shifts .
- In situ monitoring: Employ -labeled compounds and real-time NMR to track reaction pathways .
- Computational modeling: Simulate transition states (e.g., B3LYP/6-311++G**) to predict regioselectivity in cycloadditions with dienophiles like tetrazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
